molecular formula C19H25N5O2 B2920522 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034479-57-5

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2920522
CAS No.: 2034479-57-5
M. Wt: 355.442
InChI Key: FFPFMEWVBAJVGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings (pyrazole and isoxazole), a piperazine group, and a cyclopropyl group. Unfortunately, without specific experimental data or computational modeling, it’s difficult to provide a detailed molecular structure analysis .

Scientific Research Applications

Synthesis and Structural Characterization

A series of novel pyrazole carboxamide derivatives containing the piperazine moiety, akin to the queried compound, were synthesized and characterized through spectroscopic methods like IR, 1H NMR, and HRMS. Particularly, the structural confirmation of such derivatives has been achieved through X-ray crystal analysis, highlighting their potential for further biological and chemical studies (Hong-Shui Lv et al., 2013).

Molecular Interaction Studies

Research on compounds structurally related to the one has explored their interactions with biological receptors. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent antagonist for the CB1 cannabinoid receptor, was studied for its conformational analysis and molecular interactions. This study provides insights into the steric and electrostatic factors influencing receptor binding, potentially relevant to the design of new therapeutic agents (J. Shim et al., 2002).

Antibacterial and Antifungal Potential

Novel pyrazole and isoxazole derivatives, which share a structural motif with the target compound, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents (P. Sanjeeva et al., 2022).

Antiproliferative Activity

The synthesis and structural exploration of compounds bearing the benzisoxazole and piperazine units, similar to the compound of interest, revealed their antiproliferative activities. Such findings underscore the importance of these structural frameworks in designing compounds with potential anticancer properties (S. Benaka Prasad et al., 2018).

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-22-17(12-15(20-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-14-4-2-3-5-16(14)26-21-18/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPFMEWVBAJVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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